molecular formula C14H12N6O2S2 B5892967 2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER

2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER

Cat. No.: B5892967
M. Wt: 360.4 g/mol
InChI Key: NLVGNITVNFNDHV-UHFFFAOYSA-N
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Description

2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes both triazole and thiadiazole rings, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER typically involves multi-step reactions. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions to form the triazole ring on the thiadiazole . Another approach includes the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the cyclization and other necessary reactions.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with palladium on carbon for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-[6-(5-METHYL-1,2,3-THIADIAZOL-4-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]PHENYL METHYL ETHER is unique due to its combination of triazole and thiadiazole rings, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O2S2/c1-7-11(15-19-24-7)13-18-20-12(16-17-14(20)23-13)8-4-5-9(21-2)10(6-8)22-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVGNITVNFNDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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